molecular formula C22H30N2O4 B4454951 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B4454951
M. Wt: 386.5 g/mol
InChI Key: VRPBQTYXCFHDAN-UHFFFAOYSA-N
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Description

This compound features a coumarin scaffold (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) linked via an acetamide bridge to a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group. The molecular formula is C₂₃H₃₁N₂O₅, with a calculated average mass of 427.51 g/mol. Its structural uniqueness lies in the combination of a substituted coumarin and the rigid, hindered TMP group, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-13-16-8-7-15(27-6)9-18(16)28-20(26)17(13)10-19(25)23-14-11-21(2,3)24-22(4,5)12-14/h7-9,14,24H,10-12H2,1-6H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPBQTYXCFHDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Coumarin Substituents

  • Compound A : 2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (C₂₁H₂₇ClN₂O₄)

    • Key Differences : Chlorine at position 6 and hydroxyl at position 7 (vs. methoxy at position 7 in the target compound).
    • Impact : Increased molecular weight (406.91 g/mol) and polarity due to Cl and -OH groups. The hydroxyl group may enhance hydrogen bonding but reduce metabolic stability compared to methoxy .
  • Compound B: 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (C₂₃H₂₉ClN₂O₄) Key Differences: A bicyclic benzo[c]chromen system with a tetrahydrofused ring and Cl substituent.

Analogues with Alternative Aromatic Moieties

  • Compound C: 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (C₂₀H₃₂BrClN₂O₂) Key Differences: Substituted phenoxy group (bromo, isopropyl) instead of coumarin. Impact: Reduced conjugation and fluorescence but enhanced steric bulk from the isopropyl group. This compound exhibits potassium channel blocking activity, suggesting the acetamide-TMP motif is critical for bioactivity .
  • Compound D : Bis-TMP naphthalimide (C₃₀H₃₆N₄O₄)

    • Key Differences : Naphthalimide core replaces coumarin, with two TMP groups.
    • Impact : Strong fluorescence and hydrogen-bonding networks (N–H⋯O), leading to ordered crystal packing. The TMP groups prevent π-stacking, a feature absent in the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound C
Molecular Formula C₂₃H₃₁N₂O₅ C₂₁H₂₇ClN₂O₄ C₂₀H₃₂BrClN₂O₂
Molecular Weight (g/mol) 427.51 406.91 447.84
Key Substituents 7-OCH₃, coumarin 6-Cl, 7-OH, coumarin 2-Br, 4-isopropylphenoxy
Hydrogen Bonding Acetamide NH, TMP NH Acetamide NH, -OH Acetamide NH
Bioactivity Undocumented (predicted) Undocumented Potassium channel blocker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

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